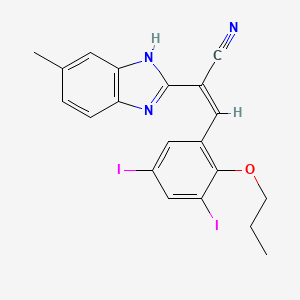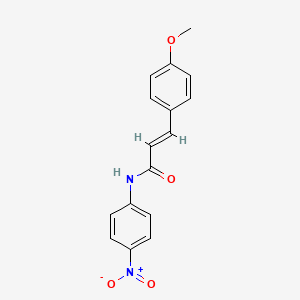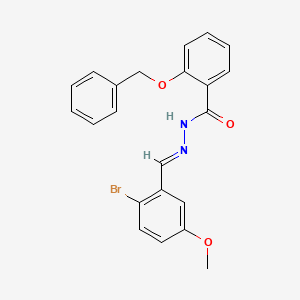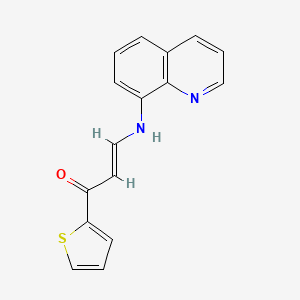
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is an important protein located on the outer mitochondrial membrane and is involved in various physiological and pathological processes. DPA-714 has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases.
Mecanismo De Acción
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile binds selectively to TSPO, which is upregulated in various pathological conditions such as neuroinflammation and cancer. TSPO is involved in various processes such as mitochondrial function, steroid biosynthesis, and apoptosis. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate TSPO function and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes such as inflammation, oxidative stress, and apoptosis. In preclinical studies, this compound has been shown to reduce neuroinflammation, improve cognitive function, and reduce tumor growth. However, the exact physiological effects of this compound in humans are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages as a radioligand for PET imaging, including its high selectivity for TSPO, high affinity, and low non-specific binding. However, its synthesis is complex and requires specialized equipment and expertise. This compound also has limitations, including its short half-life, which limits its use in longitudinal studies, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of 3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in scientific research. One area of interest is the development of new TSPO ligands with improved selectivity and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other imaging agents or therapies to improve disease detection and treatment. Additionally, further investigation is needed to fully understand the physiological effects of this compound and its potential use in clinical settings.
Aplicaciones Científicas De Investigación
3-(3,5-diiodo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. PET imaging with this compound has shown promising results in detecting neuroinflammation in various neurological disorders such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury. This compound has also been studied for its potential use in detecting and monitoring cancer, as TSPO is overexpressed in many cancer cells.
Propiedades
IUPAC Name |
(Z)-3-(3,5-diiodo-2-propoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17I2N3O/c1-3-6-26-19-13(9-15(21)10-16(19)22)8-14(11-23)20-24-17-5-4-12(2)7-18(17)25-20/h4-5,7-10H,3,6H2,1-2H3,(H,24,25)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFSEMNPCRLEG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl(2-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864555.png)
![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864572.png)

![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)



![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)

![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3864652.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)